molecular formula C19H21N3O3 B12163496 2-{[benzyl(methyl)amino]methyl}-7,8-dimethoxyphthalazin-1(2H)-one

2-{[benzyl(methyl)amino]methyl}-7,8-dimethoxyphthalazin-1(2H)-one

Cat. No.: B12163496
M. Wt: 339.4 g/mol
InChI Key: LUUYLBKJICTAMW-UHFFFAOYSA-N
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Description

2-{[benzyl(methyl)amino]methyl}-7,8-dimethoxyphthalazin-1(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinone core substituted with benzyl and methylamino groups, as well as dimethoxy functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[benzyl(methyl)amino]methyl}-7,8-dimethoxyphthalazin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine. This intermediate is then reacted with phthalazinone under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[benzyl(methyl)amino]methyl}-7,8-dimethoxyphthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Conditions often involve acidic or basic environments.

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Conditions typically involve anhydrous solvents and controlled temperatures.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols). Conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

2-{[benzyl(methyl)amino]methyl}-7,8-dimethoxyphthalazin-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[benzyl(methyl)amino]methyl}-7,8-dimethoxyphthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{[benzyl(methyl)amino]methyl}-1-phenylethanol: Shares a similar benzyl and methylamino substitution but differs in the core structure.

    PRL-8-53: A nootropic compound with a related structure, known for its cognitive-enhancing properties.

Uniqueness

2-{[benzyl(methyl)amino]methyl}-7,8-dimethoxyphthalazin-1(2H)-one is unique due to its specific phthalazinone core and dimethoxy substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

2-[[benzyl(methyl)amino]methyl]-7,8-dimethoxyphthalazin-1-one

InChI

InChI=1S/C19H21N3O3/c1-21(12-14-7-5-4-6-8-14)13-22-19(23)17-15(11-20-22)9-10-16(24-2)18(17)25-3/h4-11H,12-13H2,1-3H3

InChI Key

LUUYLBKJICTAMW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)CN2C(=O)C3=C(C=CC(=C3OC)OC)C=N2

Origin of Product

United States

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